1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride
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Overview
Description
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their significant photophysical properties .
Preparation Methods
The synthesis of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride typically involves the reaction of 6-chloropyrazolo[1,5-a]pyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often include heating and the use of a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
1-{3,5-dimethyl-1H-pyrazol-4-yl}methanamine dihydrochloride: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
4-(pyridin-2-yl)pyrimidin-2-ylmethanamine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.2ClH/c8-6-3-10-7-5(1-9)2-11-12(7)4-6;;/h2-4H,1,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHKVDOBJLHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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